molecular formula C13H15NO4 B11525029 2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene

2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene

Cat. No.: B11525029
M. Wt: 249.26 g/mol
InChI Key: ZZJOBIBKMRAMFW-CSKARUKUSA-N
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Description

2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy, nitroprop-1-en-1-yl, and prop-2-en-1-yloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of methoxy and prop-2-en-1-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized benzene compounds.

Scientific Research Applications

2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and prop-2-en-1-yloxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-(prop-2-yn-1-yloxy)benzene: A structurally similar compound with different functional groups.

    Methyl isoeugenol: Another compound with a methoxy group and similar aromatic structure.

Uniqueness

2-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]-1-(prop-2-en-1-yloxy)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-methoxy-4-[(E)-2-nitroprop-1-enyl]-1-prop-2-enoxybenzene

InChI

InChI=1S/C13H15NO4/c1-4-7-18-12-6-5-11(9-13(12)17-3)8-10(2)14(15)16/h4-6,8-9H,1,7H2,2-3H3/b10-8+

InChI Key

ZZJOBIBKMRAMFW-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC=C)OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC=C)OC)[N+](=O)[O-]

Origin of Product

United States

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